molecular formula C10H8N2O3 B2683296 Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate CAS No. 2243514-44-3

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate

Cat. No.: B2683296
CAS No.: 2243514-44-3
M. Wt: 204.185
InChI Key: XGMVSKZUZUTRSB-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylate ester group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like peracids are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include naphthyridine derivatives with different functional groups, such as amino, hydroxyl, and alkyl groups. These derivatives exhibit diverse biological and chemical properties, making them valuable in various applications .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like topoisomerase II by forming hydrogen bonds with amino acids in the enzyme’s active site . This inhibition disrupts DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound can act as a ligand for metal ions, forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological and chemical properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-8(13)12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVSKZUZUTRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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